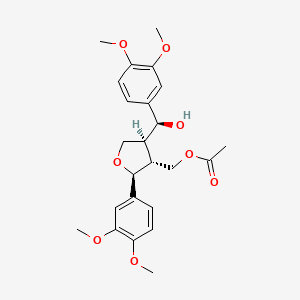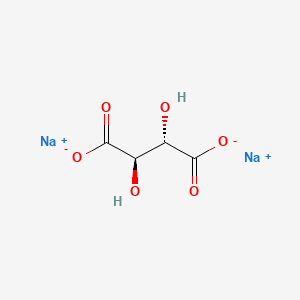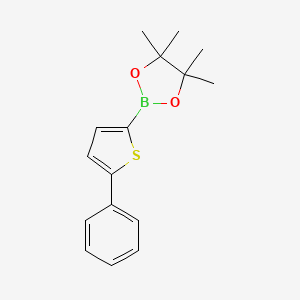
2-benzyl-6-chloropyridazin-3(2H)-one
Übersicht
Beschreibung
2-Benzyl-6-chloropyridazin-3(2H)-one, also known as BCP-1, is an organic compound that is part of the pyridazinone family. It is a heterocyclic compound composed of a pyridine ring and a benzyl group attached to a nitrogen atom. BCP-1 is a synthetic compound that has been used in a variety of scientific research applications, including as an inhibitor of certain enzymes, as an antioxidant, and as an anticancer agent. Its mechanism of action is not fully understood, but its biochemical and physiological effects have been studied in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Functionalized Pyridazin-3(2H)-Ones : A study by Verhelst et al. (2011) describes the synthesis of functionalized pyridazin-3(2H)-ones using 2-benzyl-6-chloropyridazin-3(2H)-one as a starting material. This process is important for creating cine substitutions, where anionic σ(H)-adducts are quenched by electrophiles, leading to the formation of C-4 alkyl and aryl derivatives. This methodology is significant for developing novel organic compounds and can have applications in pharmaceuticals and materials science (Verhelst et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives, including this compound, on the electrochemical dissolution of mild steel in an acidic environment. These compounds act as mixed-type inhibitors, suggesting their potential in industrial applications for protecting metals against corrosion (Mashuga et al., 2017).
- Inhibition of Mild Steel Corrosion : Kalai et al. (2020) studied the corrosion inhibition performance of pyridazinone derivatives, including this compound, on mild steel in an acidic solution. The findings indicate that these compounds are effective in reducing corrosion, with implications for their use in industrial maintenance and preservation of metal structures (Kalai et al., 2020).
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Daoui et al. (2019) performed a study on the crystal structure of a pyridazin-3(2H)-one derivative, providing insights into the molecular arrangement and interactions within the crystal lattice. This research is relevant for understanding the physical and chemical properties of such compounds (Daoui et al., 2019).
- Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Study : Another study by Daoui et al. (2019) explored the DFT and MEP of a pyridazin-3(2H)-one derivative, providing valuable information on the electronic structure and potential pharmaceutical applications of these compounds (Daoui et al., 2019).
Pharmaceutical Research
- Anticancer Activity Evaluation : Rathish et al. (2012) synthesized a series of pyridazinone derivatives and evaluated their anticancer activity. The study suggests that compounds like this compound could have potential applications in developing new anticancer drugs (Rathish et al., 2012).
Eigenschaften
IUPAC Name |
2-benzyl-6-chloropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALKBBWTAXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258889 | |
| Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50500-58-8 | |
| Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50500-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



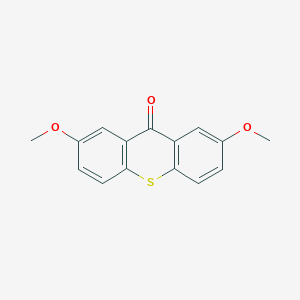
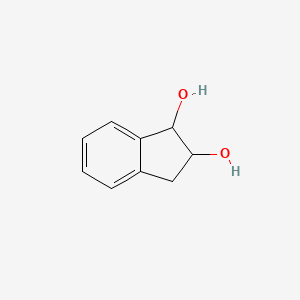
![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)

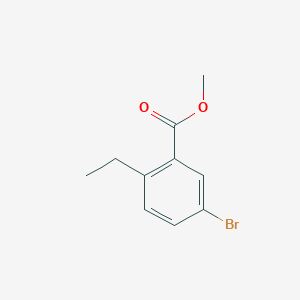
![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)
